![molecular formula C24H20N4O4S B2942303 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1226445-23-3](/img/no-structure.png)

1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is not explicitly provided in the available resources .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Pyrazolo[3,4-d]pyrimidines have been reported to have various biological activities .Wissenschaftliche Forschungsanwendungen

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, due to their unique structure containing both nitrogen and oxygen atoms, have been found to exhibit a broad spectrum of pharmacological activities. These activities stem from their presence in various organic compounds developed for their diverse pharmacological effects. The review by Asif and Imran (2019) delves into the significance of morpholine and pyran analogues, emphasizing their potent pharmacophoric activities and their exploration in chemical designing for pharmacological applications. This comprehensive review showcases current trends in the development and methodology exploration of these compounds, highlighting their importance in biochemistry and medicinal chemistry (Asif & Imran, 2019).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in the realm of drug discovery due to its extensive medicinal properties, including anticancer, CNS agents, and anti-infectious activities. Cherukupalli et al. (2017) provide an in-depth review of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, underscoring the scaffold’s versatility as a building block for developing drug-like candidates. This review not only highlights the structure-activity relationships (SARs) but also sheds light on the potential of this scaffold in generating novel therapeutic agents, presenting a valuable resource for medicinal chemists in drug development (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, crucial for pharmaceutical applications due to their bioavailability and synthetic versatility, has been facilitated by the use of hybrid catalysts. Parmar, Vala, and Patel (2023) review the synthetic pathways and the employment of various catalysts, including organocatalysts and nanocatalysts, for the development of these compounds. Their review emphasizes the application of these catalysts in creating 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the advancements in catalyst technology for medicinal chemistry and drug synthesis (Parmar, Vala, & Patel, 2023).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

It’s known that cdk inhibitors typically bind to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Cdk inhibitors generally affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The compound has shown marked antitumor activity against all tested cell lines with IC50 values of 5.00–32.52 μM . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the reaction of 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with methyl iodide in the presence of a base to form 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine." "Starting Materials": [ "4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine to a reaction vessel", "Add methyl iodide to the reaction vessel", "Add base to the reaction vessel", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or other suitable means" ] } | |

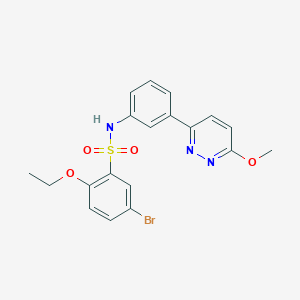

CAS-Nummer |

1226445-23-3 |

Molekularformel |

C24H20N4O4S |

Molekulargewicht |

460.51 |

IUPAC-Name |

3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |

InChI-Schlüssel |

WAFZHISQMLXDQW-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)

![(4-(Tetrahydrofuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2942227.png)

![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)

![2,5-difluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2942238.png)